Scaffold Pharmacological Versatility: Pyrrolo[1,2-a]pyrazine Core Enables Multi-Target Profiling vs. Single-Target Pyrrolo[2,3-d]pyrimidine Scaffolds
The pyrrolo[1,2-a]pyrazine core of the target compound is associated with at least three distinct pharmacological activities in the patent literature: calcium channel blockade (US8648074, US8101614), kinase inhibition (as exemplified by Aloisine A, a pyrrolo-pyrazine CDK inhibitor), and sPLA2 inhibition [1][2]. In contrast, pyrrolo[2,3-d]pyrimidine scaffolds (e.g., CAS 929979-01-1) are primarily associated with TNF-α inhibition and antimicrobial activity [3]. No single pyrrolo[2,3-d]pyrimidine has demonstrated the breadth of target class coverage observed across the pyrrolo[1,2-a]pyrazine patent space. This broad pharmacological potential makes the target compound a more versatile probe for multi-target screening campaigns.
| Evidence Dimension | Number of distinct pharmacological target classes associated with scaffold in patent/primary literature |
|---|---|
| Target Compound Data | ≥3 target classes (Ca2+ channels, CDK/GSK-3 kinases, sPLA2) |
| Comparator Or Baseline | Pyrrolo[2,3-d]pyrimidine scaffold: primarily 1 target class (TNF-α); Pyrrolo[3,4-d]pyrimidine scaffold: primarily 1 target class (antimicrobial) |
| Quantified Difference | ≥3-fold broader target class coverage |
| Conditions | Patent literature survey; no direct side-by-side experimental comparison available |
Why This Matters
For screening libraries, a scaffold with demonstrated multi-target pharmacological precedent offers higher probability of hit discovery compared to scaffolds with narrow target class association.
- [1] Li, T.; Patel, S.V.; Perner, R.J.; Randolph, J.T.; Schrimpf, M.R.; Woller, K.R.; Xia, Z.; Zhang, Q. Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides as calcium channel blockers. U.S. Patent US8648074B2, February 11, 2014. View Source
- [2] PYRROLO[1,2-A]PYRAZINE DERIVATIVES AND PHARMACEUTICAL COMPOSITIONS THEREOF (sPLA2 inhibitors). Patent family including WO1999011643, 1999. Accessed via xueshu.baidu.com. View Source
- [3] Novel pyrrolo[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridines: design, synthesis, and in vivo TNF-α inhibitory activity. Medicinal Chemistry Research, 2014. DOI: 10.1007/s00044-014-1268-0. View Source
